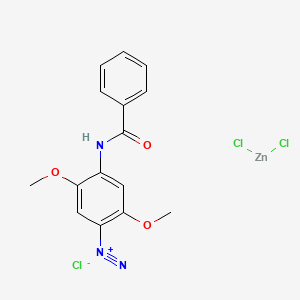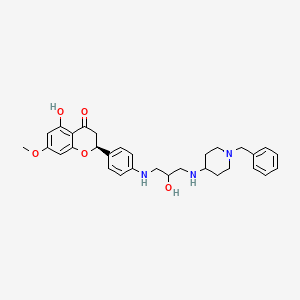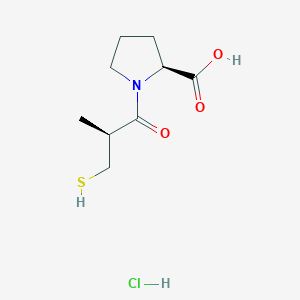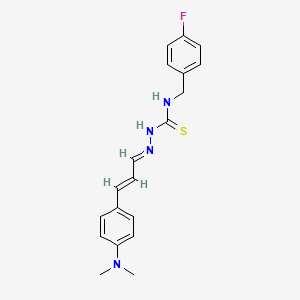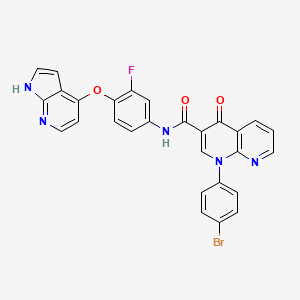
Antitumor agent-45
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-45 is a compound known for its significant antitumor properties. It has been studied extensively for its ability to inhibit the growth of various cancer cells, including those of breast, lung, and colon cancers. This compound works by inducing apoptosis and inhibiting cell proliferation, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of Antitumor agent-45 involves several steps. One common method includes the use of recyclable water and a palladium catalyst. The process is environmentally responsible and involves a 5-step, 3-pot sequence. This method is preferred over traditional methods that use organic solvents . Industrial production methods focus on optimizing the yield and purity of the compound while minimizing environmental impact.
Chemical Reactions Analysis
Antitumor agent-45 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antitumor agent-45 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antitumor activity and to develop new derivatives with improved efficacy. In biology, it is used to investigate the pathways involved in cell apoptosis and proliferation. In medicine, it is being explored as a potential treatment for various types of cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .
Mechanism of Action
The mechanism of action of Antitumor agent-45 involves the inhibition of c-Met expression, which regulates the growth of tumor cells. It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. This leads to the fragmentation of DNA and ultimately cell death . The compound also interferes with protein synthesis and binds to DNA, causing its fragmentation .
Comparison with Similar Compounds
Antitumor agent-45 is unique in its ability to inhibit c-Met expression and induce apoptosis in cancer cells. Similar compounds include venetoclax, which blocks the anti-apoptotic Bcl-2 protein, and PD 174265, an EGFR tyrosine kinase inhibitor. These compounds also have antitumor properties but differ in their molecular targets and mechanisms of action .
Properties
Molecular Formula |
C28H17BrFN5O3 |
|---|---|
Molecular Weight |
570.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C28H17BrFN5O3/c29-16-3-6-18(7-4-16)35-15-21(25(36)20-2-1-11-33-27(20)35)28(37)34-17-5-8-24(22(30)14-17)38-23-10-13-32-26-19(23)9-12-31-26/h1-15H,(H,31,32)(H,34,37) |
InChI Key |
OKCVLHCOWSNRPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CNC5=NC=C4)F)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)

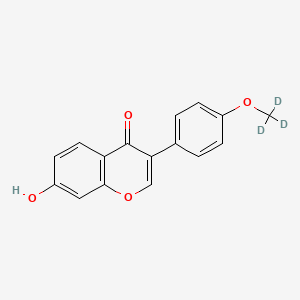
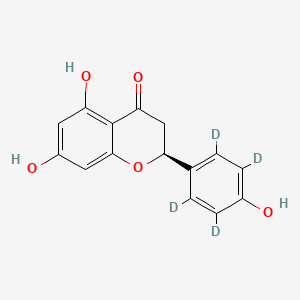
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
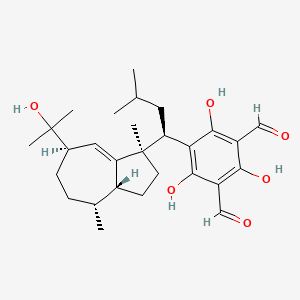
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
